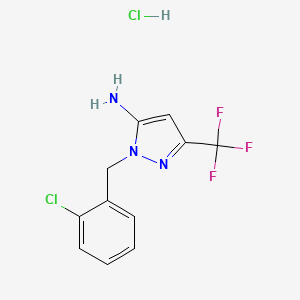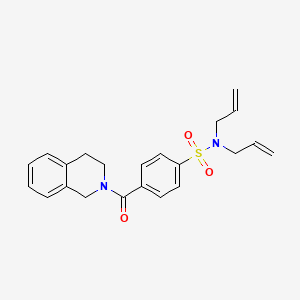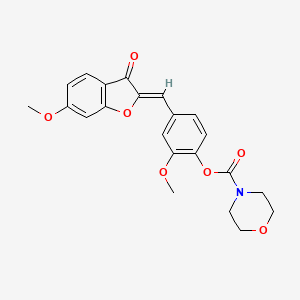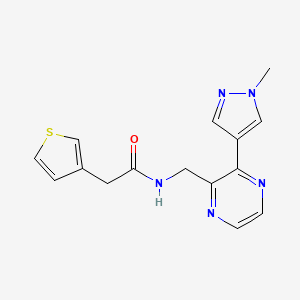
1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride” is likely to be a synthetic organic compound. It contains a pyrazole ring, which is a common structure in many pharmaceutical drugs . The trifluoromethyl group is often used in drug design to improve stability and lipophilicity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The pyrazole ring and the trifluoromethyl group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives
- Pyrazole derivatives, including compounds similar to 1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride, have been synthesized and characterized for their potential biological activities. The process involves the synthesis of intermediates and the reaction of diethyl 2-phenylmalonates with 5-amino-1H-pyrazoles (Xu Li-feng, 2011).
Chemical Reactions and Synthesis Techniques
- Research has explored the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis of pyrazole derivatives. This includes the synthesis of various ester or amide derivatives (A. Şener et al., 2002).
- Another study focused on the facile and regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, revealing insights into the influence of fluorine-containing substituents on the parameters of these compounds (P. Szlachcic et al., 2017).
Biological Activities and Applications
- A 2020 study synthesized and characterized pyrazole derivatives, identifying their antitumor, antifungal, and antibacterial pharmacophore sites. This highlights the potential medicinal applications of these compounds (A. Titi et al., 2020).
Catalytic and Polymerization Applications
- The synthesis of 1H-pyrazole derivatives has also been linked to catalytic applications. For instance, pyrazolyl compounds have been used to form zinc complexes that catalyze the copolymerization of CO2 and cyclohexene oxide (Anelisa Matiwane et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3.ClH/c12-8-4-2-1-3-7(8)6-18-10(16)5-9(17-18)11(13,14)15;/h1-5H,6,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFCANYMVBCACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C(F)(F)F)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide](/img/structure/B3010329.png)
![5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3010330.png)

![3-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B3010334.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)

![1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010345.png)
![(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B3010346.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B3010347.png)
![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)